molecular formula C4H7IO B1206920 4-Iodobutanal CAS No. 77406-93-0

4-Iodobutanal

Cat. No.: B1206920
CAS No.: 77406-93-0
M. Wt: 198 g/mol
InChI Key: ZQTKCMWSSKTZHN-UHFFFAOYSA-N
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Description

4-Iodobutanal is an organic compound with the molecular formula C4H7IO. It is an aldehyde with an iodine atom attached to the fourth carbon in the butyraldehyde chain. This compound is of significant interest in organic synthesis and various chemical reactions due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobutanal can be synthesized through several methods. One common method involves the reaction of cyclobutanol with bis(pyridine)iodine(I) tetrafluoroborate in dichloromethane under UV irradiation, followed by treatment with sulfuric acid in water . This method yields a high purity product and is widely used in laboratory settings.

Industrial Production Methods: While specific industrial production methods for 4-iodobutyraldehyde are not extensively documented, the synthesis methods used in laboratories can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Iodobutanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodobutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodobutyraldehyde involves its reactivity as an aldehyde and the presence of the iodine atom. The aldehyde group can undergo nucleophilic addition reactions, while the iodine atom can participate in substitution reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 4-Iodobutanal is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This gives it distinct reactivity and makes it useful in specific synthetic applications where other halogenated butyraldehydes may not be as effective .

Properties

IUPAC Name

4-iodobutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c5-3-1-2-4-6/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTKCMWSSKTZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228120
Record name 4-Iodobutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77406-93-0
Record name 4-Iodobutyraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077406930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodobutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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